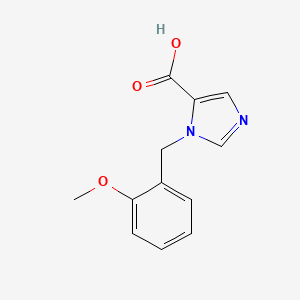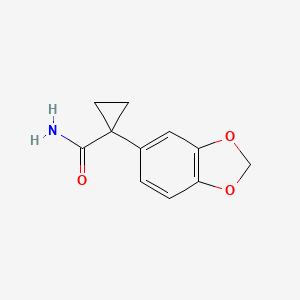
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzodioxole . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular formula of “1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide” is C11H9NO2 . The molecular weight is 187.19 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 98.37°C, a predicted boiling point of 347.0°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .Scientific Research Applications
Halonium-Initiated C-O Bond Formation
A study by Ying Wei et al. (2012) outlines an efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides, offering access to biologically significant 5-amino-3(2H)-furanones. This process highlights the utility of cyclopropane derivatives in creating complex organic structures through halonium-initiated tandem oxa-cyclization and ring-opening mechanisms (Ying Wei et al., 2012).
Radical Polymerization of Cyclic Monomers
Research by N. Moszner et al. (1999) explores the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, demonstrating the production of hard, transparent, crosslinked polymers. This work showcases the relevance of cyclopropane derivatives in material science, particularly in the creation of polymers with specific physical properties (N. Moszner et al., 1999).
Cyclopropanation of Alkenes
K. Miki et al. (2004) detailed a catalytic process for cyclopropanation of alkenes using ene-yne-ketones, leading to 5-phenyl-2-furylcyclopropane derivatives. This method highlights the synthetic versatility of cyclopropane derivatives in forming structurally diverse compounds through transition metal-catalyzed reactions (K. Miki et al., 2004).
X-Ray Study of Cyclopropane Derivatives
A study by M. Cetina et al. (2004) on the synthesis and X-ray structural analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the geometric configuration and potential for biological interaction of cyclopropane-containing compounds. The detailed structural elucidation contributes to the understanding of cyclopropane derivatives in drug design and development (M. Cetina et al., 2004).
Rhodium-Catalyzed Oxidative Cycloaddition
T. Hyster and T. Rovis (2010) describe an oxidative cycloaddition of benzamides and alkynes using Rh(III) catalysts, which proceed via N-H and ortho C-H activation. This research outlines a novel approach to isoquinolones, underlining the cyclopropane derivatives' role in facilitating complex chemical transformations (T. Hyster & T. Rovis, 2010).
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNZOAVMSZJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
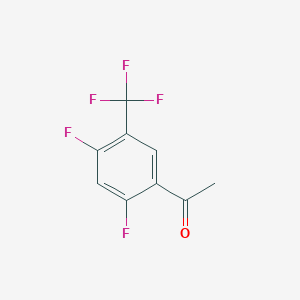
![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)
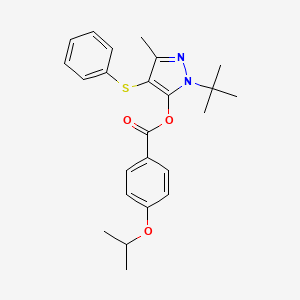
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)
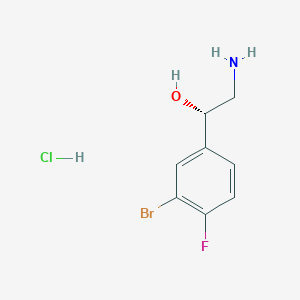
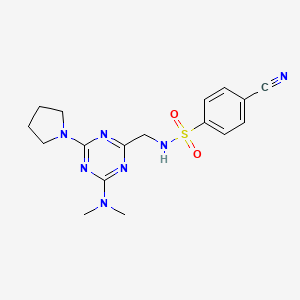
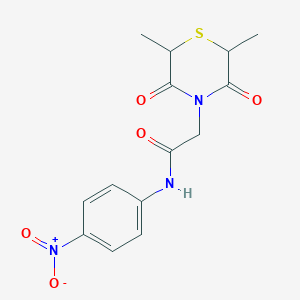
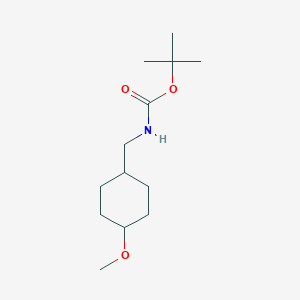
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

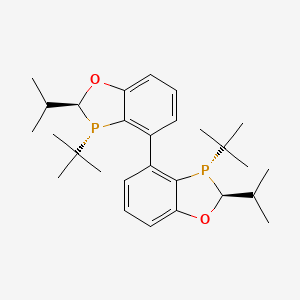
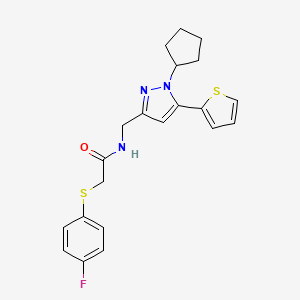
![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)
